FW1256

Vue d'ensemble

Description

FW1256 est un analogue de phényle et un donneur lent de sulfure d'hydrogène. Il inhibe l'activité de NF-κB et induit l'apoptose cellulaire.

Méthodes De Préparation

FW1256 est synthétisé par une série de réactions chimiques impliquant des analogues de phényle. Les voies de synthèse exactes et les conditions de réaction sont propriétaires et non divulguées publiquement. il est connu que le composé est produit avec une pureté élevée (≥95,0 %) et est disponible en différentes quantités à des fins de recherche .

Analyse Des Réactions Chimiques

FW1256 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que les détails spécifiques ne soient pas largement disponibles.

Substitution : this compound peut participer à des réactions de substitution, en particulier en impliquant sa structure analogue de phényle.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent les donneurs de sulfure d'hydrogène, les agents oxydants et les agents réducteurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

Anti-Inflammatory Studies

FW1256 has been extensively studied for its anti-inflammatory effects:

- In Vitro Studies : In RAW264.7 macrophages, this compound significantly decreased the production of pro-inflammatory cytokines and mediators such as PGE2 and nitric oxide (NO) .

- In Vivo Studies : Administration of this compound in LPS-treated mice resulted in lower levels of IL-1β, TNFα, nitrate/nitrite, and PGE2, suggesting its potential as a therapeutic agent for inflammatory diseases .

Potential Therapeutic Applications

The implications of this compound extend to potential therapeutic applications:

- Chronic Inflammatory Diseases : Given its ability to modulate inflammatory responses, this compound may be explored as a treatment option for conditions like rheumatoid arthritis and inflammatory bowel disease.

- Cancer Research : The anti-inflammatory properties may also play a role in cancer therapy, where inflammation is a contributing factor to tumor progression.

Case Studies and Research Findings

Mécanisme D'action

FW1256 exerts its effects by inhibiting NF-κB activity and inducing cell apoptosis. The compound decreases NF-κB activation by reducing cytosolic phospho-IκBα levels and nuclear p65 levels in LPS-stimulated RAW264.7 macrophages. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 .

Comparaison Avec Des Composés Similaires

FW1256 est unique en raison de ses propriétés de libération lente du sulfure d'hydrogène et de ses puissants effets anti-inflammatoires. Les composés similaires comprennent :

This compound se distingue par sa capacité à fournir une libération soutenue de sulfure d'hydrogène, ce qui en fait un outil précieux pour étudier les effets biologiques du sulfure d'hydrogène exogène et ses applications thérapeutiques potentielles .

Activité Biologique

FW1256 is a novel slow-releasing hydrogen sulfide (H₂S) donor that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases. This compound is designed to release H₂S in a controlled manner, which has been shown to exert various biological effects, including anti-inflammatory and cytoprotective activities.

The biological activity of this compound is primarily attributed to its ability to release H₂S, a gasotransmitter known for its diverse physiological roles. H₂S plays a critical role in cellular signaling and has been implicated in various biological processes, including inflammation, oxidative stress response, and vascular regulation.

Key Mechanisms

- Inhibition of Inflammatory Cytokines : this compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in LPS-stimulated macrophages. This effect is mediated through the inhibition of the NF-κB signaling pathway, which is crucial for the transcription of these inflammatory mediators .

- Reduction of Oxidative Stress : The compound also exhibits antioxidative properties by decreasing reactive oxygen species (ROS) levels, thereby preserving cellular redox balance and preventing oxidative damage .

- Cytoprotection : In various studies, this compound demonstrated protective effects against cell death induced by inflammatory stimuli, highlighting its potential utility in treating conditions characterized by excessive inflammation .

In Vitro Studies

In vitro experiments using RAW264.7 macrophages have shown that this compound concentration-dependently decreases the secretion of inflammatory mediators without causing cytotoxicity. Specifically:

- IL-6 : Decreased production observed.

- TNF-α : Significant reduction noted.

- COX-2 and iNOS : Both mRNA and protein levels were inhibited .

In Vivo Studies

Animal studies further corroborate the anti-inflammatory effects of this compound:

- LPS-Induced Inflammation : Administration of this compound in LPS-treated mice resulted in lower levels of IL-1β, TNFα, nitrate/nitrite, and PGE2 compared to untreated controls .

- Cardiovascular Protection : In isolated rat hearts, this compound was effective in reversing angiotensin II-induced reductions in basal function, suggesting cardiovascular protective properties .

Data Summary

The following table summarizes key findings from studies on this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving LPS-stimulated RAW264.7 macrophages treated with this compound:

- Objective : To assess the anti-inflammatory potential of this compound.

- Results : Significant reductions in pro-inflammatory cytokine production were observed over 24 hours. The results suggest that this compound could serve as a therapeutic agent for managing inflammatory conditions.

Case Study 2: Cardiovascular Implications

A study on isolated rat hearts demonstrated that:

- Objective : Evaluate the cardioprotective effects of H₂S donors like this compound.

- Results : Treatment with this compound improved cardiac function under stress conditions induced by angiotensin II.

Propriétés

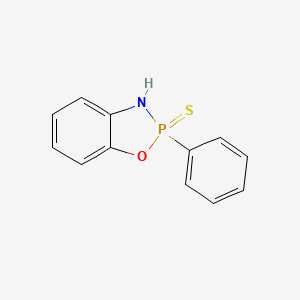

IUPAC Name |

2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzoxazaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NOPS/c16-15(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)14-15/h1-9H,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFLRXAQPCLTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P2(=S)NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NOPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.